molecular formula C5H12N2 B2785727 1-Cyclopropylethane-1,2-diamine CAS No. 1156284-81-9

1-Cyclopropylethane-1,2-diamine

Cat. No.: B2785727
CAS No.: 1156284-81-9
M. Wt: 100.165
InChI Key: HFFYPAUHJWQGKG-UHFFFAOYSA-N
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Description

1-Cyclopropylethane-1,2-diamine is an organic compound with the molecular formula C5H12N2. It features a cyclopropyl group attached to an ethane-1,2-diamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylethane-1,2-diamine can be synthesized through several methods. One common approach involves the catalytic asymmetric synthesis of 1,2-diamines, which includes reactions such as the ring opening of aziridines and azabenzonorbornadienes, hydroamination of allylic amines, hydroamination of enamines, and diamination of olefins . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve scalable electrocatalytic 1,2-diamination reactions. This method converts stable, easily available aryl alkenes and sulfamides to 1,2-diamines with excellent diastereoselectivity . The process is advantageous as it avoids the use of transition metal catalysts and oxidizing reagents, ensuring broad reaction compatibility with various substrates.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylethane-1,2-diamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce cyclopropylamines.

Scientific Research Applications

1-Cyclopropylethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and processes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various substrates, influencing their reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

1-cyclopropylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-3-5(7)4-1-2-4/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFYPAUHJWQGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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